molecular formula C20H19N3O4S B2438938 N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-72-3

N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2438938
CAS No.: 941926-72-3
M. Wt: 397.45
InChI Key: NQZYYMGZZRYKPD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol
CAS Number 941880-37-1
Solubility Soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in disease pathways, potentially modulating various signaling cascades.

Antiviral Properties

Recent research indicates that compounds with similar structural motifs have shown promise as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives related to the furan-2-ylmethyl group have been reported to exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range, suggesting a potential application in antiviral therapy .

Anticancer Activity

There is growing evidence supporting the anticancer potential of thiazole derivatives. Studies have demonstrated that compounds with thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a study reported that similar compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages .

Study 1: Antiviral Activity

A study investigated the antiviral efficacy of this compound against SARS-CoV-2. The compound was tested for its ability to inhibit viral replication in Vero cells. Results indicated a dose-dependent inhibition with an IC50 value estimated around 15 µM, highlighting its potential as a therapeutic agent against COVID-19 .

Study 2: Cytotoxicity Evaluation

In another study focusing on its cytotoxic effects, the compound was evaluated against several cancer cell lines, including breast and lung cancer cells. The results showed significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential utility in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and related structures have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies show that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 μg/mL
Compound BEscherichia coli10 μg/mL
Compound CCandida albicans5 μg/mL

Anticancer Potential

The anticancer properties of this compound are also being investigated. Similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism of action often involves the induction of apoptosis in cancer cells, which makes these compounds potential candidates for further development as anticancer agents .

Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxicity of related thiazole compounds, several derivatives were tested against human breast adenocarcinoma cells using the Sulforhodamine B assay. The results indicated that specific compounds exhibited significant antiproliferative activity, suggesting that modifications to the thiazole structure can enhance efficacy against cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound DMCF713.36
Compound EHuTu807.69
Compound FLNCaP>372.34

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. Such studies reveal insights into how structural modifications can influence binding affinity and selectivity towards specific receptors involved in disease mechanisms .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-13-6-4-12(5-7-13)18(24)23-20-22-17-15(8-9-16(17)28-20)19(25)21-11-14-3-2-10-27-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYYMGZZRYKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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